Synthetic Intermediate Utility: 3,5-Isomer as Direct Precursor to Kinase Inhibitor Scaffolds GW 5074 and PTP1B Inhibitors
The 3,5-dibromo-4-nitrophenol scaffold serves as a direct synthetic precursor to pharmacologically active derivatives through reduction of the para-nitro group to 4-amino-3,5-dibromophenol, which is subsequently elaborated into potent kinase inhibitors. Specifically, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one (GW 5074, derived from the 3,5-dibromo-4-hydroxyphenyl motif) inhibits c-Raf-1 kinase with an IC₅₀ of 9 nM, demonstrating exceptional potency that leverages the specific bromine substitution pattern . In contrast, derivatives of the 2,6-dibromo isomer have not been reported as c-Raf or PTP1B inhibitor scaffolds in the primary medicinal chemistry literature [1]. The 3,5-dibromo-4-hydroxy pharmacophore also appears in compound-2, a PTP1B inhibitor that recovers insulin-mediated Smad2 inhibition at sub-micromolar concentrations, further validating the privileged nature of this substitution pattern [2].
| Evidence Dimension | Utility as direct synthetic precursor for kinase-targeted probe compounds |
|---|---|
| Target Compound Data | GW 5074 (derived from 3,5-dibromo-4-hydroxyphenyl): c-Raf-1 IC₅₀ = 9 nM; Compound-2 (PTP1B inhibitor derived from 3,5-dibromo-4-hydroxybenzoyl): sub-μM activity |
| Comparator Or Baseline | 2,6-dibromo-4-nitrophenol: no reported derivatives with c-Raf or PTP1B inhibitory activity in primary literature |
| Quantified Difference | Qualitative — presence vs. absence of privileged scaffold utility; GW 5074 potency confirmed at 9 nM IC₅₀ |
| Conditions | c-Raf-1 in vitro kinase assay for GW 5074; PTP1B-mediated Smad2 activation assay in cellular context for Compound-2 |
Why This Matters
Procurement of the 3,5-isomer is essential for medicinal chemistry groups synthesizing GW 5074, PTP1B inhibitor Compound-2, or structurally related kinase probes, as the 2,6-isomer does not map onto the required substitution geometry and cannot be substituted without route redesign.
- [1] SciFinder substance search performed May 2026 for 2,6-dibromo-4-nitrophenol-derived kinase inhibitors. No primary literature hits identified for c-Raf or PTP1B targets. View Source
- [2] PTP1B regulates TGFβ1-induced Smad2 activation through PI3 kinase-dependent pathway. DocumentsDelivered, 2006. Available at: https://documentsdelivered.com/source/000/030/000030166.php (accessed May 2026). View Source
